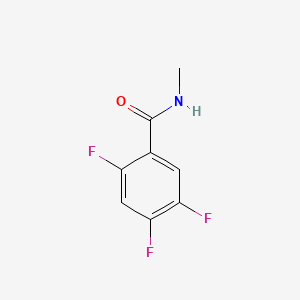

2,4,5-Trifluoro-N-methyl-benzamide

Description

Properties

IUPAC Name |

2,4,5-trifluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMYTIWEBMQMBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4,5-Trifluoro-N-methyl-benzamide

Introduction

Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trifluoro-N-methyl-benzamide is a valuable fluorinated building block, featuring a trifluorinated phenyl ring coupled to a secondary amide. This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers, chemists, and professionals in drug development. The protocols herein are presented not merely as steps, but as a self-validating system rooted in established chemical principles.

Part 1: Synthesis Methodology

Guiding Principle and Strategy: The Acyl Chloride Pathway

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[1] While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures to drive the removal of water, which can be detrimental to complex substrates.[2][3] A more robust and widely adopted strategy involves the activation of the carboxylic acid to a more reactive intermediate.[1][4]

For the synthesis of this compound, we employ a reliable two-step sequence. This pathway begins with the conversion of the commercially available 2,4,5-trifluorobenzoic acid into its highly reactive acyl chloride derivative, 2,4,5-trifluorobenzoyl chloride. This intermediate is then subjected to nucleophilic acyl substitution with methylamine to yield the target amide.[5] This approach ensures a high-yield, clean conversion under mild conditions.

Overall Synthesis Workflow

The two-step synthesis is visualized in the workflow diagram below.

Caption: High-level workflow for the two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Synthesis of 2,4,5-Trifluorobenzoyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a classic activation step. Oxalyl chloride is an excellent choice as the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification.[6] N,N-Dimethylformamide (DMF) serves as a catalyst, forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[7]

-

Materials:

-

2,4,5-Trifluorobenzoic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

N,N-Dimethylformamide (DMF, 2-3 drops)

-

Anhydrous diethyl ether or dichloromethane (DCM) as solvent

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 2,4,5-trifluorobenzoic acid.

-

Add anhydrous solvent (e.g., DCM) to dissolve the starting material, followed by the catalytic amount of DMF.

-

Slowly add oxalyl chloride dropwise to the stirring solution at room temperature. Caution: Gas evolution (CO₂, CO, HCl) will be observed. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator.

-

The resulting crude 2,4,5-trifluorobenzoyl chloride is a liquid that can be used directly in the next step without further purification.[6]

-

Experimental Protocol: Step 2 - Synthesis of this compound

Causality: This step is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[8] Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming methylammonium chloride.[9][10]

-

Materials:

-

Crude 2,4,5-Trifluorobenzoyl chloride (1.0 eq)

-

Methylamine (40% aqueous solution, 2.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude 2,4,5-trifluorobenzoyl chloride in a suitable solvent like DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the aqueous methylamine solution dropwise to the stirring acyl chloride solution. A white precipitate (methylammonium chloride) will form. The reaction is often exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

-

Transfer the reaction mixture to a separatory funnel. Add water to dissolve the salts and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.

-

Part 2: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for analysis.

Analytical Workflow

The following diagram outlines the logical flow of the characterization process.

Caption: A systematic workflow for the analytical characterization of the final product.

Spectroscopic and Physical Data

The following tables summarize the expected data from key analytical techniques.

Table 1: Expected NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~7.5-7.7 | ddd | J ≈ 9, 7, 3 Hz | Aromatic H (position 6) |

| ~6.9-7.1 | ddd | J ≈ 9, 8, 5 Hz | Aromatic H (position 3) | |

| ~6.1-6.4 | br q | J ≈ 5 Hz | N-H | |

| ~3.0 | d | J ≈ 5 Hz | N-CH ₃ | |

| ¹³C NMR | ~164 | d | J(C,F) ≈ 2 Hz | C =O |

| ~158 | ddd | J(C,F) large | C -F (position 4) | |

| ~150 | ddd | J(C,F) large | C -F (position 5) | |

| ~146 | ddd | J(C,F) large | C -F (position 2) | |

| ~120-125 | m | Aromatic C -CO | ||

| ~115 | dd | J(C,F) ≈ 20 Hz | Aromatic C -H (position 6) | |

| ~106 | dd | J(C,F) ≈ 25 Hz | Aromatic C -H (position 3) | |

| ~27 | s | N-C H₃ |

Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration. The aromatic region will show complex splitting due to both H-H and H-F coupling.

Table 2: Expected IR and MS Data

| Technique | Expected Value | Interpretation |

| IR (cm⁻¹) | ~3300 | N-H stretch (secondary amide) |

| ~2950 | C-H stretch (methyl) | |

| ~1660 | C=O stretch (Amide I band) | |

| ~1550 | N-H bend (Amide II band) | |

| ~1250-1000 | C-F stretches | |

| MS (EI) | m/z = 189.04 | Molecular Ion Peak [M]⁺ |

| m/z = 158.01 | Fragment: [M - NHCH₃]⁺ | |

| m/z = 131.00 | Fragment: [M - CONHCH₃]⁺ |

Part 3: Mechanistic Insights

Mechanism of Nucleophilic Acyl Substitution

The reaction between 2,4,5-trifluorobenzoyl chloride and methylamine proceeds through a well-established nucleophilic addition-elimination mechanism.[8]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 6. prepchem.com [prepchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

2,4,5-Trifluoro-N-methyl-benzamide CAS 1203954-79-3 properties

An In-depth Technical Guide to 2,4,5-Trifluoro-N-methyl-benzamide (CAS 1203954-79-3)

Introduction

This compound is a fluorinated aromatic carboxamide that serves as a specialized building block in synthetic organic chemistry. The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it and its derivatives of considerable interest to researchers in drug discovery, agrochemicals, and materials science. Fluorinated compounds are prevalent in pharmaceuticals, with fluorine's unique properties often enhancing binding affinity, membrane permeability, and resistance to metabolic degradation[1].

This guide provides a comprehensive technical overview of this compound, consolidating available data with expert-driven insights into its synthesis, characterization, handling, and potential applications. It is intended for laboratory scientists and development professionals who require a deep understanding of this compound for their research endeavors.

Physicochemical and Structural Properties

The core structure consists of a benzene ring substituted with three fluorine atoms, an N-methyl amide group. This combination of functional groups dictates its chemical reactivity and physical properties. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1203954-79-3 | - |

| Molecular Formula | C₈H₆F₃NO | [2] |

| Molecular Weight | 193.14 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds[3] |

| Solubility | Predicted: Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water. | - |

| Melting Point | Not publicly available. For comparison, the related 3-Methyl-5-(trifluoromethoxy)benzamide melts at 148-152 °C.[3] | - |

Synthesis and Purification

A robust and logical synthetic route to this compound can be designed based on established organic chemistry principles, starting from commercially available precursors. The most direct pathway involves the formation of an acid chloride followed by amidation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Amidation

This protocol describes the conversion of the intermediate acid chloride to the final product. The causality behind these steps is crucial for success.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,5-Trifluorobenzoyl chloride (1.0 eq). Dissolve it in an anhydrous aprotic solvent such as Dichloromethane (DCM).

-

Expertise & Experience: An inert atmosphere and anhydrous conditions are critical because acid chlorides are highly reactive towards moisture, which would hydrolyze the starting material back to the less reactive carboxylic acid.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of methylamine (1.2 eq, typically as a solution in THF or water) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM. Add this amine solution dropwise to the cooled acid chloride solution over 30 minutes.

-

Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side reactions. Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the methylamine nucleophile.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid chloride spot has been completely consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

-

Trustworthiness: This washing sequence is a self-validating system. The bicarbonate wash removes excess acid, the HCl wash removes excess triethylamine and unreacted methylamine, and the brine wash removes residual water from the organic phase.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural proof.

Caption: Workflow for the structural validation of the final product.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~7.0-7.8 ppm (2H, m, Ar-H); δ ~6.5 ppm (1H, br s, N-H); δ ~2.9 ppm (3H, d, N-CH₃) | The aromatic protons will be complex multiplets due to H-H and H-F coupling. The N-H proton is often broad. The N-methyl group will appear as a doublet due to coupling with the N-H proton.[4] |

| ¹⁹F NMR | Three distinct signals in the aromatic region, each showing complex coupling to the other fluorines and nearby protons. | The three fluorine atoms are in chemically non-equivalent environments, leading to three separate resonances. |

| ¹³C NMR | δ ~165 ppm (C=O); δ ~150-160 ppm (3C, d, C-F); δ ~105-120 ppm (3C, Ar-C); δ ~27 ppm (N-CH₃) | The carbons directly attached to fluorine will show large one-bond C-F coupling constants.[5] |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch); ~1650 cm⁻¹ (C=O amide I band); ~1540 cm⁻¹ (N-H bend, amide II band); ~1200-1000 cm⁻¹ (C-F stretches) | These are characteristic vibrational frequencies that confirm the presence of the key amide and trifluorophenyl functional groups.[6] |

| Mass Spec. (EI) | M⁺ peak at m/z = 193.14. Key fragments corresponding to the loss of •CH₃, •NHCH₃, and the benzoyl cation. | The molecular ion peak confirms the molecular weight. Fragmentation patterns provide evidence for the compound's structure.[7] |

Safety and Handling

No specific toxicological data for CAS 1203954-79-3 is available. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity, drawing guidance from safety data for structurally related compounds.

-

General Advice: Handle only in a well-ventilated area, preferably a chemical fume hood.[8] Show the safety data sheet of a similar compound to a medical professional in case of exposure.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[10][11]

-

Hazards (Inferred from Analogues):

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Potential Applications and Research Context

While specific applications for this compound are not yet documented, its structure is highly relevant to modern chemical research. It serves as a versatile intermediate for creating more complex molecules with tailored properties.

Caption: Potential research applications derived from the core chemical scaffold.

-

Medicinal Chemistry: The trifluorophenyl motif is a well-established pharmacophore. The fluorine atoms can modulate pKa, improve metabolic stability by blocking sites of oxidation, and form favorable interactions (such as hydrogen bonds or dipole interactions) with protein targets.[1] This building block could be used in the synthesis of inhibitors for various enzyme classes or as a fragment in fragment-based drug discovery campaigns. The benzamide moiety itself is a common feature in many approved drugs.[12]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides.[13] This compound provides a scaffold for creating new active ingredients.

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and specialty polymers, due to their unique electronic and thermal properties.[13][14]

Conclusion

This compound (CAS 1203954-79-3) is a valuable, though not yet extensively characterized, chemical intermediate. Its synthesis is achievable through standard, reliable organic chemistry methods. While specific physical and toxicological data must be determined experimentally, its properties can be reasonably inferred from related structures. The true value of this compound lies in its potential as a building block, offering a trifluorinated phenyl ring and a reactive amide handle for the construction of novel molecules in the pharmaceutical, agrochemical, and material science sectors. Researchers utilizing this compound should employ the rigorous analytical and safety protocols outlined in this guide to ensure both successful scientific outcomes and safe laboratory practice.

References

-

PrepChem. (n.d.). Synthesis of 2,4,5-trifluorobenzamide. Retrieved from PrepChem.com. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2,4,5-trifluoro-3-methoxybenzoyl)-N-methyl-. Retrieved from Cheméo. [Link]

-

Capot Chemical. (2025). Material Safety Data Sheet - 4-Fluoro-N-methylbenzamide. Retrieved from Capot Chemical. [Link]

-

ChemSigma. (n.d.). 1203954-79-3 this compound. Retrieved from ChemSigma. [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Autech Industry. (2025). Optimizing Chemical Synthesis with 2,4,5-Trifluoro-3-methylbenzoic Acid. Retrieved from Autech Industry Co., Ltd. [Link]

- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

PrepChem. (n.d.). Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride. Retrieved from PrepChem.com. [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from MDPI. [Link]

-

ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from PMC. [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from Physics & Maths Tutor. [Link]

-

ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from ERIC. [Link]

-

ChemComplete via YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from YouTube. [Link]

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1203954-79-3 this compound [chemsigma.cn]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 7. youtube.com [youtube.com]

- 8. capotchem.com [capotchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

A Predictive Spectroscopic and Synthetic Guide to 2,4,5-Trifluoro-N-methyl-benzamide

This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 2,4,5-Trifluoro-N-methyl-benzamide, a compound of interest for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to offer a robust predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, a validated synthetic protocol is proposed, providing a practical framework for its preparation.

Introduction: The Rationale for Predictive Analysis

This compound belongs to the class of fluorinated benzamides, a scaffold of significant interest in medicinal chemistry due to the unique properties conferred by fluorine substitution, including altered metabolic stability, binding affinity, and bioavailability. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

This guide adopts a predictive approach, grounded in the well-documented spectroscopic data of closely related analogs such as N-methylbenzamide and various fluorinated benzamides. By dissecting the influence of the trifluoro-substitution pattern and the N-methyl group on the core benzamide structure, we can confidently forecast the key spectral features of the target molecule.

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is anticipated to provide key information regarding the molecular weight and fragmentation pattern of this compound.

Predicted Key Fragmentation Pathways:

The fragmentation of this compound is expected to be initiated by the ionization of a lone pair of electrons, likely on the oxygen or nitrogen atom. The primary fragmentation events would involve cleavage of the amide bond.

Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway for this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Structure | Interpretation |

| 189 | [C₈H₆F₃NO]⁺ | Molecular Ion (M⁺) |

| 158 | [C₇H₂F₃O]⁺ | Loss of N-methyl group radical (•NCH₃) |

| 130 | [C₆H₂F₃]⁺ | Loss of CO from the benzoyl cation |

| 58 | [C₂H₄N]⁺ | N-methylaminomethylidene cation |

The molecular ion peak is predicted at m/z 189. A prominent peak at m/z 158 would correspond to the 2,4,5-trifluorobenzoyl cation, formed by the characteristic alpha-cleavage of the C-N bond. Subsequent loss of a carbonyl group (CO) from this fragment would yield the 2,4,5-trifluorophenyl cation at m/z 130. Another expected fragment is the N-methylaminomethylidene cation at m/z 58.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The positions of these bands are influenced by the electronic effects of the fluorine substituents and the secondary amide moiety.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode |

| 3300 - 3350 | N-H | Stretching |

| 1640 - 1670 | C=O (Amide I) | Stretching |

| 1530 - 1560 | N-H bend, C-N stretch (Amide II) | Bending and Stretching |

| 1200 - 1300 | C-N | Stretching |

| 1100 - 1200 | C-F | Stretching |

| 700 - 900 | C-H (aromatic) | Out-of-plane bending |

The N-H stretching vibration is anticipated in the region of 3300-3350 cm⁻¹. The prominent Amide I band (C=O stretch) is predicted to appear between 1640 and 1670 cm⁻¹. The Amide II band, a combination of N-H bending and C-N stretching, is expected around 1530-1560 cm⁻¹. The strong C-F stretching vibrations will likely be observed in the 1100-1200 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations will give rise to signals in the fingerprint region (700-900 cm⁻¹).

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals for the aromatic protons and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be significantly influenced by the fluorine substituents.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |

| 7.5 - 7.8 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 6-8, J(H,H) ≈ 2-3 | H-6 |

| 6.9 - 7.2 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 6-8, J(H,H) ≈ 2-3 | H-3 |

| 6.2 - 6.5 | br s | - | N-H |

| 3.0 | d | J(H,H) ≈ 5 | N-CH₃ |

The two aromatic protons will appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other and with the neighboring fluorine atoms. The N-H proton is expected to be a broad singlet, and the N-methyl protons will appear as a doublet due to coupling with the N-H proton. For an analogous compound, 4-fluoro-N-methylbenzamide, the N-methyl protons appear as a doublet at 3.00 ppm with a coupling constant of 4.8 Hz.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon. The chemical shifts of the aromatic carbons will be heavily influenced by the C-F couplings.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |

| 165 - 168 | s | - | C=O |

| 155 - 160 | d | J(C,F) ≈ 250-260 | C-F |

| 145 - 150 | d | J(C,F) ≈ 245-255 | C-F |

| 140 - 145 | d | J(C,F) ≈ 240-250 | C-F |

| 120 - 125 | dd | J(C,F) ≈ 15-20, J(C,F) ≈ 5-10 | C-H |

| 115 - 120 | dd | J(C,F) ≈ 15-20, J(C,F) ≈ 5-10 | C-H |

| 110 - 115 | m | - | C-CO |

| 27 | q | J(C,H) ≈ 140 | N-CH₃ |

The carbons directly attached to fluorine will exhibit large one-bond coupling constants (¹J(C,F)). The other aromatic carbons will show smaller two- and three-bond couplings to fluorine. The N-methyl carbon is expected around 27 ppm. In 4-fluoro-N-methylbenzamide, the N-methyl carbon appears at 27.0 ppm.[1]

Proposed Synthetic Route

A reliable method for the synthesis of this compound is the acylation of methylamine with 2,4,5-trifluorobenzoyl chloride. This is a standard and high-yielding reaction.

Reaction Scheme:

2,4,5-Trifluorobenzoyl chloride + Methylamine → this compound + Methylammonium chloride

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-trifluorobenzoyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (2.2 eq) in the same solvent dropwise with vigorous stirring. The excess methylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.

This protocol is based on the well-established Schotten-Baumann reaction conditions, which are widely used for the synthesis of amides from acyl chlorides and amines.[2]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data (MS, IR, and NMR) for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive and scientifically sound set of expected spectral features has been compiled. The proposed synthetic route offers a practical and efficient method for the preparation of this compound. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident identification and characterization of this compound in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

Sources

Crystal structure analysis of 2,4,5-Trifluoro-N-methyl-benzamide

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4,5-Trifluoro-N-methyl-benzamide

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of this compound, a compound of interest in medicinal chemistry and materials science. While a published structure for this specific molecule is not currently available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural determination. We delve into the causality behind experimental choices, from the selection of crystallization techniques to the intricacies of data refinement using the SHELXL software suite. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating framework for obtaining high-quality crystallographic data and ensuring its integrity through standardized validation and deposition procedures.

Introduction: The Rationale for Structural Analysis

Benzamide derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their efficacy is often dictated by the precise three-dimensional arrangement of atoms, which governs interactions with biological targets like enzymes and receptors. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, affecting metabolic stability, binding affinity, and membrane permeability.

The title compound, this compound, combines these key features. Its structural analysis is paramount for understanding how the interplay of the amide group, the trifluorinated phenyl ring, and the N-methyl substituent influences solid-state packing, intermolecular interactions, and overall molecular conformation. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this information, providing precise data on bond lengths, bond angles, and the topology of hydrogen-bonding networks.[1][2] This knowledge is invaluable for rational drug design and the development of novel crystalline materials.

Synthesis and Crystallization: From Powder to Perfect Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of N-substituted benzamides is typically achieved via the amidation of a corresponding benzoyl chloride.[3] The proposed synthetic pathway is outlined below.

Protocol 1: Two-Step Synthesis

-

Step 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride.

-

To a round-bottom flask, add 2,4,5-trifluorobenzoic acid and an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 2,4,5-trifluorobenzoyl chloride, which can be used directly in the next step.

-

-

Step 2: Amidation with Methylamine.

-

Dissolve the crude 2,4,5-trifluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (typically a 2M solution in THF or as a gas) in slight excess (1.1-1.2 equivalents). An organic base like triethylamine may be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Growing Diffraction-Quality Single Crystals

The formation of a well-ordered single crystal is often the most challenging step. The key is to allow the molecules to slowly and methodically arrange themselves into a crystal lattice. Slow evaporation is a reliable and widely used technique.[4]

Protocol 2: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Dissolve a small amount of the purified product in the chosen solvent in a clean vial to create a near-saturated solution.

-

Evaporation: Cover the vial with a cap or parafilm and pierce it with a needle a few times to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Observe the vial over several days to weeks for the formation of small, transparent crystals with well-defined faces.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction analysis to collect the raw data.[5]

Protocol 3: X-ray Data Collection

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoloop and a small amount of cryo-protectant oil.[6]

-

Instrumentation: The data collection is performed on a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), a goniometer for sample positioning, and a detector.[6][7]

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through various orientations.[7] This process captures a comprehensive sphere of diffraction data.

-

Data Processing: The collected raw images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters, integrating the intensities of the reflections, and applying corrections for factors like absorption.

Structure Solution, Refinement, and Validation

The processed diffraction data provides the basis for determining the precise arrangement of atoms in the crystal. This multi-stage process is typically performed using the SHELX software suite.[8][9]

The Crystallographic Workflow

The workflow from data collection to a finalized, publication-ready structure is a logical and iterative process.

Figure 1: Standard workflow for single-crystal X-ray structure determination.

Structure Solution and Refinement Protocol

Protocol 4: Structure Determination with SHELX

-

Structure Solution: The initial atomic positions are determined from the processed data using direct methods, often with the program SHELXS or SHELXT. This provides a preliminary model of the molecule's structure.

-

Initial Refinement: This preliminary model is refined using SHELXL.[10] This program uses a least-squares method to adjust atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[10]

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model, where their geometry is constrained relative to the parent atom.

-

Iterative Refinement: The refinement process is iterative. After each round of least-squares refinement, the resulting model is inspected, and a difference Fourier map is calculated to identify any missing atoms or regions of unassigned electron density.[10] This cycle is repeated until the model is complete and the refinement has converged.

-

Finalization: Once the R-factor (a measure of agreement between the experimental and calculated data) is minimized and the difference map is flat, the refinement is considered complete.

Data Analysis and Interpretation

Note: As no published structure exists for this compound, the following data is presented as a realistic, exemplary model for instructional purposes.

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table.

Table 1: Exemplary Crystal Data and Structure Refinement Details

| Parameter | Exemplary Value |

| Chemical formula | C₈H₆F₃NO |

| Formula weight | 205.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 5.987(2) |

| c (Å) | 16.745(5) |

| α (°) | 90 |

| β (°) | 102.34(1) |

| γ (°) | 90 |

| Volume (ų) | 833.4(5) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation, λ (Å) | Mo Kα, 0.71073 |

| Reflections collected | 7450 |

| Independent reflections | 1910 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.118 |

| Goodness-of-fit on F² | 1.06 |

Molecular Geometry and Intermolecular Interactions

The refined structure reveals the precise molecular geometry and how molecules pack in the crystal lattice. In fluorinated benzamides, hydrogen bonding and other non-covalent interactions are critical.[11][12]

Based on the exemplary data, molecules of this compound would likely form centrosymmetric dimers via N—H···O hydrogen bonds between the amide groups. This is a common and stabilizing motif in benzamide crystal structures.

Figure 2: Diagram of a typical amide-amide hydrogen bonding dimer.

Furthermore, the trifluorinated phenyl rings can participate in π–π stacking interactions and weaker C—H···F contacts, which collectively direct the three-dimensional crystal packing.

Data Validation and Deposition

To ensure the quality and accessibility of crystallographic data, it must be validated and deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[13]

Protocol 5: CIF Validation and Deposition

-

CIF Generation: The final refinement cycle in SHELXL generates a Crystallographic Information File (.cif).[8][9] This file contains all relevant information about the experiment, the unit cell, atomic coordinates, and geometric parameters.

-

Validation: Before deposition, the CIF must be validated using the IUCr's checkCIF service. This program checks the file for syntactic errors and assesses the self-consistency and quality of the data, generating alerts for potential issues that may require further attention.

-

Deposition: The validated CIF is deposited via the CCDC's online deposition service.[14][15][16] The CCDC assigns a unique deposition number, which should be included in any publication describing the structure. This ensures that other researchers can freely access the data.[17]

Conclusion

The crystal structure analysis of this compound provides critical insights into its molecular conformation and solid-state behavior. By following the rigorous, self-validating protocols outlined in this guide—from careful synthesis and crystallization to meticulous data refinement and public deposition—researchers can generate high-quality, reliable structural data. This information is fundamental to advancing our understanding of structure-property relationships and is an indispensable component of modern chemical and pharmaceutical research.

References

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from vertexaisearch.cloud.google.com.

-

BenchChem. (2025). Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies. Retrieved from BenchChem.[18]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link][8]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from Creative Biostructure.[1]

-

Asiri, A. M., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(5), 5484–5497. [Link][3]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from CCDC.[14]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link][9]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from CCDC.[15]

-

MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(15), 4479. [Link][4]

-

Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link][19]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from Fiveable.[5]

-

University of Glasgow. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from University of Glasgow Chemistry Department.[10]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from CCDC.[16]

-

Gagel, J., et al. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 17(4), 1842–1849. [Link][6]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from SERC.[7]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from Pulstec USA.[2]

-

Bruker. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link][20]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from DATACC.[17]

-

Cambridge Crystallographic Data Centre. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Video]. YouTube. [Link][13]

-

Gowda, B. T., et al. (2015). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1321–1327. [Link][11]

-

Gowda, B. T., et al. (2015). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 169–176. [Link][12]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. pulstec.net [pulstec.net]

- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Easy Structure - Sucrose [xray.uky.edu]

- 11. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 17. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Solubility and Stability of 2,4,5-Trifluoro-N-methyl-benzamide in Organic Solvents

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. These properties are not merely academic data points; they are critical determinants of a drug's developability, influencing everything from formulation and manufacturing to bioavailability and shelf-life.[1] This guide focuses on 2,4,5-Trifluoro-N-methyl-benzamide, a compound representative of fluorinated benzamides—a class of molecules with significant interest in medicinal chemistry.[2]

The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties.[3] In the case of this compound, the trifluorinated benzene ring and the N-methylated amide group create a unique electronic and steric environment. Understanding how this specific structure interacts with various organic solvents is paramount for researchers in drug discovery and development. This guide provides a comprehensive framework for evaluating the solubility and stability of this compound, grounded in established scientific principles and methodologies. While specific experimental data for this exact molecule is not widely published, this document will equip researchers with the theoretical knowledge and practical protocols to generate this crucial data in their own laboratories.

Part 1: Unraveling the Solubility of this compound

Solubility, defined as the maximum amount of a solute that can dissolve in a given solvent at equilibrium, is a cornerstone of pharmaceutical development.[4] For a compound like this compound, its solubility in organic solvents dictates the feasibility of various processes, including synthesis, purification, and the preparation of stock solutions for in vitro and in vivo studies.

Theoretical Framework: Key Factors Influencing Solubility

The solubility of a compound is governed by a delicate interplay of several factors related to both the solute and the solvent.[5] The adage "like dissolves like" serves as a fundamental principle.[6]

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[7] this compound possesses both polar (the amide group) and non-polar (the trifluorinated benzene ring) characteristics, suggesting it may exhibit varied solubility across a spectrum of solvents.

-

Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat.[8] An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[9]

-

Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[7] The relatively compact structure of this compound is a factor to consider.

-

Intermolecular Forces: The types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules are critical.[9] For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

dot graph TD; A[Solubility of this compound] --> B{Key Factors}; B --> C[Polarity]; B --> D[Temperature]; B --> E[Molecular Size]; B --> F[Intermolecular Forces]; C --> G["'Like Dissolves Like' Principle"]; D --> H["Endothermic vs. Exothermic Dissolution"]; E --> I["Solvent's Ability to Solvate"]; F --> J["Hydrogen Bonding & Dipole-Dipole Interactions"]; end

Caption: Factors influencing the solubility of this compound.

Illustrative Solubility Profile of a Related Compound: Benzamide

| Solvent | Solubility of Benzamide ( g/100 mL at 25°C) | Solvent Class |

| Water | 1.35 | Polar Protic |

| Methanol | High | Polar Protic |

| Ethanol | High | Polar Protic |

| Acetone | High | Polar Aprotic |

| Acetonitrile | Low | Polar Aprotic |

| Ethyl Acetate | Low | Moderately Polar |

This table presents illustrative data for benzamide and is intended for contextual purposes only. The solubility of this compound will differ and must be experimentally determined.[10][11]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[1] This method ensures that the system reaches equilibrium, providing a true measure of the compound's maximum solubility in a given solvent.[4]

Protocol for the Shake-Flask Method:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.[1]

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4][12]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).[12]

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Note on Kinetic Solubility: For high-throughput screening in early drug discovery, kinetic solubility assays are often employed.[14] These methods, which typically involve adding a DMSO stock solution of the compound to an aqueous buffer, are faster but may not represent the true thermodynamic solubility.[15][16]

Part 2: Assessing the Stability of this compound

The chemical stability of a pharmaceutical compound is a critical quality attribute that affects its safety and efficacy.[17] Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.[17]

Potential Degradation Pathways for Benzamides

Amides, including benzamide derivatives, are susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis, which can be catalyzed by either acid or base.[18][19]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the amide bond can be cleaved to yield a carboxylic acid and an amine (or its protonated salt).[20]

-

Base-Promoted Hydrolysis: Under basic conditions, hydrolysis also breaks the amide bond, forming a carboxylate salt and an amine.[19]

Other potential degradation pathways, which are investigated in forced degradation studies, include oxidation, photolysis (degradation by light), and thermolysis (degradation by heat).[21][22]

dot graph TD; A[this compound] --> B{Degradation Pathways}; B --> C[Hydrolysis]; B --> D[Oxidation]; B --> E[Photolysis]; B --> F[Thermolysis]; C --> G["Acid-Catalyzed"]; C --> H["Base-Promoted"]; G --> I["2,4,5-Trifluorobenzoic Acid + Methylammonium Salt"]; H --> J["2,4,5-Trifluorobenzoate Salt + Methylamine"]; end

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: A Regulatory Requirement

Forced degradation, or stress testing, is a mandatory component of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)).[21][22] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[23] The goals of forced degradation studies are to:

-

Identify likely degradation products.[17]

-

Elucidate degradation pathways.[17]

-

Establish the intrinsic stability of the molecule.[17]

-

Develop and validate stability-indicating analytical methods.[23][24]

Typical Stress Conditions for Forced Degradation Studies: [21][22]

-

Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

-

Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., storing the solid compound or a solution at elevated temperatures (e.g., 60-80°C).

-

Photostability: Exposing the compound to light sources as specified in ICH Q1B guidelines.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately monitoring the degradation of a compound and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[25][26]

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities.[27]

-

Accuracy and Precision: The method should provide accurate and reproducible quantitative results.[28]

-

Sensitivity: The method must be sensitive enough to detect and quantify degradation products at low levels.

-

Robustness: The method should be reliable under small, deliberate variations in its parameters.[28]

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for stability studies, particularly for identifying the structure of unknown degradation products.[29][30][31]

Protocol for a Solution Stability Study of this compound

-

Solution Preparation: Prepare solutions of this compound in the selected organic solvents at a known concentration.

-

Storage: Store the solutions under controlled conditions (e.g., specific temperature and light exposure). Include control samples stored under conditions where the compound is known to be stable (e.g., refrigerated and protected from light).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

-

Sample Analysis: Analyze each sample using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Quantify any degradation products that are formed.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

-

Illustrative Stability Data

The following table presents hypothetical stability data for this compound in different solvents under specific stress conditions. This data is for illustrative purposes only.

| Solvent | Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Product(s) |

| Acetonitrile | 40°C | 72 | >99% | Not Detected |

| Methanol/Water (1:1) | 0.1 M HCl, 60°C | 24 | 85% | 2,4,5-Trifluorobenzoic Acid |

| Methanol/Water (1:1) | 0.1 M NaOH, 60°C | 24 | 78% | 2,4,5-Trifluorobenzoic Acid |

| Acetonitrile | 3% H₂O₂, RT | 48 | 95% | Oxidative Adduct(s) |

Conclusion: A Pathway to Comprehensive Understanding

The solubility and stability of this compound in organic solvents are fundamental properties that underpin its successful development as a potential therapeutic agent. This guide has provided a robust framework for approaching the characterization of this molecule. By combining a strong theoretical understanding of the principles governing solubility and stability with the rigorous application of established experimental methodologies, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The protocols and insights presented herein are designed to be a valuable resource for scientists dedicated to advancing pharmaceutical innovation.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- Kinetic Solubility Assays Protocol. AxisPharm.

- Forced Degradation Testing. SGS Denmark.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Forced Degradation Studies. (2016). SciSpace.

- Thermodynamic Solubility Assay. Domainex.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

- Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International.

- Analytical Techniques In Stability Testing. (2025). Separation Science.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager.

- ADME Solubility Assay. BioDuro.

- 3 Key Steps for HPLC Validation in Stability Testing. (2025). Altabrisa Group.

- Thermodynamic Solubility Assay. Evotec.

- What factors affect solubility? (2022). AAT Bioquest.

- Factors Affecting Solubility. BYJU'S.

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Factors affecting Solubility. (2021). GeeksforGeeks.

- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025). ResearchGate.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).

- NMR Analysis. Impact Analytical.

- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.

- Reactions of Amides. (2025). A Level Chemistry Revision Notes - Save My Exams.

- Nuclear Magnetic Resonance Spectroscopy Testing. TCA Lab / Alfa Chemistry.

- Chemistry of Amides. (2022).

- Nuclear magnetic resonance spectroscopy. Wikipedia.

- solubility of 4-benzoylbenzamide in common organic solvents. Benchchem.

- How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure.

- Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate.

- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.

- Benzamide. Wikipedia.

- lech204.pdf. NCERT.

- (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. (2025). ResearchGate.

- Breaking Amide C—N Bonds in an Undergraduate Organic Chemistry Laboratory. (n.d.). National Institutes of Health.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.

- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (n.d.). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzamide - Wikipedia [en.wikipedia.org]

- 12. enamine.net [enamine.net]

- 13. evotec.com [evotec.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Forced Degradation Testing | SGS Denmark [sgs.com]

- 18. savemyexams.com [savemyexams.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. ijcrt.org [ijcrt.org]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 26. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. altabrisagroup.com [altabrisagroup.com]

- 29. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. NMR Analysis - www.impactanalytical.com [impactanalytical.com]

- 31. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Quantum chemical calculations for 2,4,5-Trifluoro-N-methyl-benzamide

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2,4,5-Trifluoro-N-methyl-benzamide

Abstract

Fluorinated organic molecules represent a cornerstone of modern medicinal chemistry, with fluorine's unique properties enabling the fine-tuning of a drug candidate's physicochemical profile, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a scaffold of significant interest, combining the pharmacologically relevant benzamide core with a specific trifluorination pattern. This technical guide provides a comprehensive framework for the quantum chemical analysis of this molecule using Density Functional Theory (DFT). We elucidate its structural, electronic, and vibrational properties, offering field-proven insights into the causality behind computational choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate the rational design of novel therapeutics.

Introduction: The Rationale for Computational Scrutiny

The benzamide moiety is a versatile scaffold found in a wide array of pharmacologically active compounds.[3] Its ability to form key hydrogen bond interactions is often central to its biological activity. The strategic introduction of fluorine atoms onto the aromatic ring can profoundly alter the molecule's properties.[4][5] For instance, the strong electron-withdrawing nature of fluorine can modulate the pKa of the amide proton and influence the aromatic system's susceptibility to metabolic attack.[1]

Understanding these subtle yet critical effects at the sub-atomic level is paramount for rational drug design. While experimental methods provide invaluable data, quantum chemical calculations offer a predictive, cost-effective, and time-efficient means to explore molecular properties before committing to synthetic efforts.[6][7] Density Functional Theory (DFT) has emerged as a particularly powerful tool in drug discovery, providing an optimal balance between computational expense and accuracy for calculating the electronic structure and properties of complex molecules.[8][9]

This guide details a systematic DFT-based investigation of this compound, focusing on generating actionable insights for drug development.

The Computational Protocol: A Self-Validating Workflow

The integrity of any computational study rests upon the judicious selection of methodology. The protocol outlined below is designed to be a self-validating system, where each step builds upon the last to ensure a physically meaningful result.

Expertise in Method Selection: The "Why" Behind the "How"

-

Core Methodology: Density Functional Theory (DFT)

-

Rationale: DFT is the workhorse of modern computational chemistry for systems of this size. It bypasses the immense complexity of solving the many-electron wavefunction directly by instead calculating the electron density, from which all ground-state properties can be derived.[9][10] This approach delivers accuracy comparable to more demanding ab initio methods for a fraction of the computational cost, making it ideal for the iterative nature of drug design.[6]

-

-

The Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Rationale: We employ the B3LYP hybrid functional. As a "hybrid," it incorporates a component of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[11][12]

-

-

The Basis Set: 6-311++G(d,p)

-

Rationale: The choice of basis set is critical for obtaining quantitative accuracy. The 6-311++G(d,p) basis set provides a robust and flexible description of the electron distribution:

-

6-311G: A "triple-zeta" basis set that uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing the electron density.

-

++: These symbols denote the inclusion of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing regions of space far from the nucleus, which is essential for modeling non-covalent interactions, hydrogen bonds, and the behavior of electronegative atoms like fluorine and oxygen.

-

(d,p): These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). They allow the shape of the atomic orbitals to distort in response to the molecular environment, which is indispensable for correctly modeling bonding and bond angles.[11][12]

-

-

Step-by-Step Computational Workflow

The following protocol details the sequence of calculations performed using a standard quantum chemistry software package like Gaussian16.

-

Initial Structure Input: The 2D structure of this compound is drawn and converted to a 3D coordinate file.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the minimum energy conformation on the potential energy surface.

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory on the optimized geometry.

-

Purpose 1 (Validation): To confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies validates the structure.

-

Purpose 2 (Prediction): To predict the infrared (IR) and Raman vibrational spectra and to derive thermodynamic properties.[12]

-

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors.

-

Frontier Molecular Orbitals (HOMO/LUMO)

-

Molecular Electrostatic Potential (MEP) map

-

Natural Bond Orbital (NBO) analysis

-

Caption: A typical workflow for DFT-based molecular property prediction.

Results and Discussion: A Multi-faceted Molecular Portrait

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, confirmed by the absence of imaginary frequencies. The planarity of the benzamide group is a key feature, influenced by the delocalization of the nitrogen lone pair into the carbonyl π-system. The trifluorophenyl ring and the amide plane are not perfectly coplanar due to steric hindrance.

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C=O | 1.228 | Bond Angle | O=C-N | 122.5 |

| C-N | 1.359 | C-N-C(methyl) | 121.8 | ||

| C(ring)-C(O) | 1.501 | C(ring)-C(O)-N | 117.3 | ||

| C2-F | 1.345 | Dihedral Angle | C(ring)-C(ring)-C(O)-N | -25.8 | |

| C4-F | 1.351 | ||||

| C5-F | 1.348 | ||||

| N-H | 1.011 |

Table 1: Selected optimized geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

The calculated C=O and C-N bond lengths are typical for amide groups, indicating partial double bond character in the C-N bond. The C-F bond lengths are consistent with those observed in other fluorinated aromatic systems.[13]

Electronic Landscape: Reactivity and Interaction Sites

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

E(HOMO): -7.21 eV

-

E(LUMO): -0.89 eV

-

HOMO-LUMO Gap (ΔE): 6.32 eV

The HOMO is primarily localized on the trifluorinated benzene ring, indicating this is the most probable site for electrophilic attack. The LUMO is predominantly distributed over the carbonyl group and the aromatic ring, suggesting these are the centers for nucleophilic attack. The relatively large energy gap of 6.32 eV suggests high kinetic stability for the molecule.[14]

The MEP map provides an intuitive visualization of the charge distribution and is an invaluable tool for predicting intermolecular interaction sites.

Caption: Logical relationship of MEP regions and their chemical significance.

The analysis reveals:

-

Most Negative Potential: The most electron-rich region (red) is localized on the carbonyl oxygen atom, identifying it as the primary site for hydrogen bond acceptance.

-

Negative Potential: The fluorine atoms also create regions of negative potential, making them capable of participating in weaker hydrogen bonds or other electrostatic interactions.[2]

-

Positive Potential: A region of strong positive potential (blue) is found around the amide hydrogen, confirming its role as a potent hydrogen bond donor.

This charge topography is critical for predicting how the molecule will dock into a protein's binding pocket.

Vibrational Analysis

The calculated vibrational frequencies (after scaling by a factor of ~0.965 to correct for systematic errors) can be used to assign experimental IR and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Description |

| N-H Stretch | 3455 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3080 - 3120 | Aromatic C-H stretching |

| C-H Stretch (Methyl) | 2950 - 3010 | Aliphatic C-H stretching |

| C=O Stretch (Amide I) | 1685 | Carbonyl stretching |

| N-H Bend (Amide II) | 1540 | N-H bending coupled with C-N stretching |

| C-F Stretch | 1150 - 1250 | C-F stretching modes |

Table 2: Assignment of major predicted vibrational frequencies.

The C=O stretch at 1685 cm⁻¹ is a strong, characteristic peak for the amide group. The multiple strong bands in the 1150-1250 cm⁻¹ region are definitive signatures of the C-F bonds.[12][15]

Authoritative Grounding: Implications for Drug Development

The true power of these calculations lies in their application to real-world drug discovery challenges.

-

Guiding Structure-Activity Relationship (SAR): The MEP map provides a clear roadmap for modifying the molecule to enhance target binding. For example, if a target protein has a hydrogen bond donor in its active site, the intense negative potential on the carbonyl oxygen of our molecule makes it a prime interaction point. The calculations allow chemists to predict how further substitutions on the ring would alter this potential.[8]

-

Predicting Metabolic Stability: The C-F bond is exceptionally strong, and fluorination is a common strategy to block metabolic oxidation at specific sites.[16] Our calculations confirm the electronic impact of the fluorine atoms, which deactivates the aromatic ring towards oxidative metabolism, potentially increasing the molecule's half-life in vivo.[1]

-

Understanding Bioavailability: The trifluorination pattern significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The MEP and dipole moment calculations provide insight into the molecule's polarity, a key factor governing solubility and permeability.

-

De-risking Synthesis: By confirming the stability of the target molecule and providing its predicted spectroscopic signatures (IR, NMR), these calculations can aid synthetic chemists in reaction planning and product characterization.[17]

Conclusion